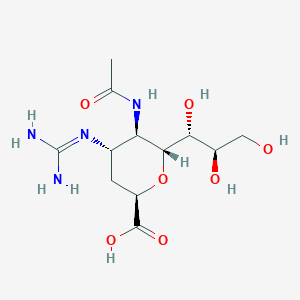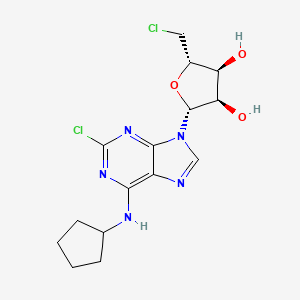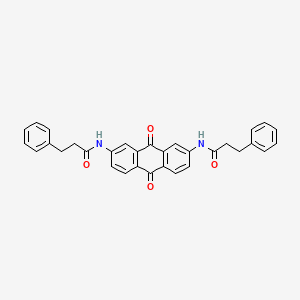![molecular formula C8H13N3 B10841436 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-Imidazol-4-il)-ciclopropil]-etilamina es un compuesto químico que presenta un anillo de imidazol unido a un grupo ciclopropil, que a su vez está conectado a una cadena de etilamina. El anillo de imidazol es una estructura heterocíclica de cinco miembros que contiene dos átomos de nitrógeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[2-(1H-Imidazol-4-il)-ciclopropil]-etilamina típicamente implica los siguientes pasos:
Formación del Anillo de Imidazol: El anillo de imidazol se puede sintetizar mediante la ciclización de amido-nitrilos.
Unión del Grupo Ciclopropil: El grupo ciclopropil se puede introducir mediante una reacción de ciclopropanación, que implica la adición de un carbeno a un alqueno.
Formación de la Cadena de Etilamina: La cadena de etilamina se puede introducir mediante una reacción de aminación reductora, donde un aldehído o cetona reacciona con una amina en presencia de un agente reductor.
Métodos de Producción Industrial
La producción industrial de 2-[2-(1H-Imidazol-4-il)-ciclopropil]-etilamina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto generalmente incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[2-(1H-Imidazol-4-il)-ciclopropil]-etilamina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de imidazol.
Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol en derivados dihidroimidazol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde la cadena de etilamina se puede reemplazar con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican el uso de bases fuertes como hidruro de sodio o terc-butóxido de potasio.
Principales Productos Formados
Oxidación: N-óxidos de imidazol.
Reducción: Derivados de dihidroimidazol.
Sustitución: Diversos derivados de imidazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[2-(1H-Imidazol-4-il)-ciclopropil]-etilamina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-[2-(1H-Imidazol-4-il)-ciclopropil]-etilamina implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El anillo de imidazol puede interactuar con diversas enzimas y receptores, modulando su actividad.
Vías Implicadas: El compuesto puede influir en las vías relacionadas con el estrés oxidativo, la inflamación y el crecimiento microbiano.
Comparación Con Compuestos Similares
Compuestos Similares
Histidina: Un aminoácido que contiene un anillo de imidazol.
Histamina: Una amina biogénica derivada de la histidina, involucrada en las respuestas inmunitarias.
Metronidazol: Un medicamento antibiótico y antiprotozoario que contiene un anillo de imidazol.
Singularidad
2-[2-(1H-Imidazol-4-il)-ciclopropil]-etilamina es única debido a la presencia del grupo ciclopropil, que confiere propiedades químicas y reactividad distintas en comparación con otros compuestos que contienen imidazol. Esta característica estructural puede mejorar su estabilidad e interacción con los objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C8H13N3/c9-2-1-6-3-7(6)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7+/m1/s1 |
Clave InChI |
OTBYLNCJHFPRTL-RQJHMYQMSA-N |
SMILES isomérico |
C1[C@H]([C@H]1C2=CN=CN2)CCN |
SMILES canónico |
C1C(C1C2=CN=CN2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
